molecular formula C6H6N2O3 B6279466 methyl 2-(1H-imidazol-2-yl)-2-oxoacetate CAS No. 2344678-84-6

methyl 2-(1H-imidazol-2-yl)-2-oxoacetate

Cat. No.: B6279466
CAS No.: 2344678-84-6
M. Wt: 154.12 g/mol
InChI Key: IYDDHCFCOJDLFM-UHFFFAOYSA-N
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Description

Conceptual Framework of α-Ketoesters as Privileged Synthetic Intermediates

α-Ketoesters, also known as glyoxylates, are characterized by a ketone and an ester functional group attached to adjacent carbon atoms. beilstein-journals.orgnih.gov This vicinal arrangement of carbonyl groups imparts a high degree of electrophilicity to the keto-carbonyl carbon, making it a prime target for nucleophilic attack. beilstein-journals.orgnih.gov This inherent reactivity renders α-ketoesters as "privileged synthetic intermediates," meaning they are versatile precursors for a wide range of chemical transformations. beilstein-journals.orgnih.gov

Their utility is demonstrated in a variety of key reactions, including:

Aldol additions: Forming new carbon-carbon bonds to create more complex structures. beilstein-journals.orgnih.gov

Mannich reactions: Introducing aminoalkyl groups. beilstein-journals.orgnih.gov

Additions of organometallic reagents: Enabling the formation of tertiary alcohols. beilstein-journals.orgnih.gov

Reductions: Selectively reducing the ketone to a hydroxyl group or both the ketone and ester to diols. chim.it

Heterocyclizations: Where the dicarbonyl moiety can act as a 1,2-bis-electrophile to form various heterocyclic rings. chim.it

The presence of the ester group can also influence the stereochemical outcome of reactions, allowing for the stabilization of reactive conformations through chelation or dipole control. beilstein-journals.orgnih.gov This combination of high reactivity and potential for stereocontrol makes α-ketoesters powerful tools in the total synthesis of natural products and other complex organic molecules. beilstein-journals.orgnih.gov

The Imidazole (B134444) Moiety: A Versatile Scaffold in Heterocyclic Chemistry and its Synthetic Relevance

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. ajrconline.org This structural feature makes it a ubiquitous component in numerous biologically active compounds, including the amino acid histidine, histamine, and nucleic acids. biomedpharmajournal.orgsciencepublishinggroup.com Its amphoteric nature, meaning it can act as both an acid and a base, and its ability to participate in hydrogen bonding contribute to its diverse roles in biological systems and its utility in medicinal chemistry. ajrconline.org

From a synthetic perspective, the imidazole scaffold is highly versatile. ajrconline.org The different carbon and nitrogen positions on the ring can be functionalized, allowing for the creation of a vast library of derivatives with tailored properties. nih.gov The imidazole ring is a key component in many pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgnih.govpharmacophorejournal.com This proven track record in drug discovery underscores the synthetic relevance of imidazole-containing molecules. nih.gov

Positioning Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate within the Broader Context of Imidazole-Substituted Glyoxylates and their Synthetic Utility

This compound is a member of the hetaryl glyoxylate (B1226380) family, where the heterocyclic substituent is an imidazole ring. chim.it This specific combination of an α-ketoester and an imidazole moiety creates a molecule with a unique set of properties and synthetic potential. The highly electrophilic ketone of the glyoxylate portion is poised for a multitude of chemical transformations, while the imidazole ring introduces the potential for biological activity and further functionalization. chim.itajrconline.org

The synthetic utility of imidazole-substituted glyoxylates lies in their ability to serve as building blocks for more complex heterocyclic systems. chim.it The 1,2-dicarbonyl unit can participate in various cyclization reactions, leading to the formation of new rings fused to or substituted with the imidazole core. chim.it These reactions are often chemoselective, targeting the highly reactive ketone. chim.it Examples of transformations include reductions to form α-hydroxyesters or 1,2-diols, and reactions with reagents like hydroxylamine (B1172632) to form oximes. chim.it

Historical Development and Evolution of Synthetic Strategies for Imidazole-Oxoacetate Architectures

The synthesis of imidazole derivatives has a long history, dating back to the 19th century with the Debus synthesis of imidazole itself from glyoxal (B1671930), formaldehyde, and ammonia (B1221849). ajrconline.orgwikipedia.org Over the years, numerous methods have been developed to construct the imidazole ring, including the Radziszewski, Wallach, and van Leusen reactions. wikipedia.orgmdpi.com

The synthesis of hetaryl glyoxylates, including imidazole-oxoacetates, has also evolved. chim.it Common strategies to introduce the glyoxylate moiety onto a heterocyclic ring include:

Friedel-Crafts acylation: Directly acylating the heterocycle with an appropriate acylating agent. chim.it

Metalation-glyoxylation: Deprotonating the heterocycle with a strong base followed by reaction with a glyoxylate electrophile. chim.it

Heterocyclization reactions: Constructing the heterocyclic ring with the glyoxylate already incorporated. chim.it

The choice of synthetic route depends on the specific nature of the heterocyclic system and the desired position of the ketoester group. chim.it For imidazole-oxoacetates, these methods provide access to a key class of intermediates for the synthesis of functionalized heterocyclic compounds. chim.it

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2344678-84-6

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

methyl 2-(1H-imidazol-2-yl)-2-oxoacetate

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4(9)5-7-2-3-8-5/h2-3H,1H3,(H,7,8)

InChI Key

IYDDHCFCOJDLFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=NC=CN1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 1h Imidazol 2 Yl 2 Oxoacetate and Its Structural Analogues

Direct C-Acylation Strategies for Imidazole (B134444) Functionalization

Direct C-acylation of the imidazole ring represents a powerful and atom-economical approach to introduce the desired ketoacetate functionality. These methods bypass the need for pre-functionalized imidazole starting materials, offering a more streamlined synthetic route.

Electrophilic Acylation of N-Substituted Imidazoles with Oxalyl Chloride Derivatives

One of the primary strategies for the synthesis of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate involves the electrophilic acylation of an N-substituted imidazole with a suitable oxalyl chloride derivative. This approach leverages the nucleophilic character of the imidazole ring to react with the electrophilic acylating agent.

The regioselectivity of C-acylation on the imidazole ring is a critical aspect to control. The inherent electronic properties of the imidazole ring dictate the position of electrophilic attack. Generally, the C5 position is the most nucleophilic and prone to electrophilic substitution, followed by the C4 and then the C2 position, which possesses the most acidic C-H bond. nih.gov However, the choice of protecting group on the nitrogen atom can significantly influence the regiochemical outcome. For instance, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to direct arylation to the C5 and C2 positions. nih.govacs.org By strategically "switching" the SEM group from the N-1 to the N-3 position, arylation can be directed to the C4 position, demonstrating the high level of control achievable. nih.govacs.org

The efficiency and selectivity of the acylation reaction are highly dependent on the catalytic system and reaction conditions employed. While traditional Friedel-Crafts acylation conditions can be harsh, modern catalytic systems offer milder and more selective alternatives. For instance, nickel-catalyzed C-H arylations of imidazoles have been developed using phenol (B47542) derivatives as coupling partners in the presence of a nickel catalyst and a phosphine (B1218219) ligand. rsc.org The use of a tertiary alcohol as a solvent has been identified as key to the success of these reactions. rsc.org Imidazole itself can also act as a catalyst in acyl transfer reactions, a principle that has been studied as a model for enzymatic processes. nih.govnih.govresearchgate.net The reaction of oxalyl chloride with catalytic amounts of dimethylformamide (DMF) generates a Vilsmeier-type reagent, which can then be used for the acylation of various nucleophiles. youtube.com

Metalation-Acylation Sequences Utilizing Organometallic Reagents (e.g., Grignard Reagents)

An alternative and powerful approach to the synthesis of 2-acylimidazoles involves a metalation-acylation sequence. This strategy utilizes the generation of a potent nucleophile at a specific position on the imidazole ring, which then reacts with an electrophilic acylating agent.

The C2-proton of the imidazole ring is the most acidic, allowing for regioselective deprotonation using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a 2-imidazolyllithium intermediate. This highly reactive species can then be quenched with an appropriate electrophile. The synthesis of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate has been achieved by treating 1-methylimidazole (B24206) with n-butyllithium followed by reaction with diethyl oxalate (B1200264). chemicalbook.com Similarly, lithiation with LDA followed by alkylation has been reported. youtube.com

Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for C-C bond formation. In the context of synthesizing this compound analogues, these methods can be employed to couple an imidazolyl organometallic species with an oxalate ester derivative. For instance, substituted benzylzinc reagents have been used in cross-coupling reactions with 2-iodoimidazoles. diva-portal.org Furthermore, aryl imidazolylsulfonates have been demonstrated to be effective electrophilic partners in palladium-mediated cross-coupling reactions. nih.gov A novel approach combining nickel and photoredox catalysis allows for the cross-coupling of alkyl oxalates, prepared from their corresponding alcohols, with aryl halides. princeton.edu This method highlights the potential for using readily available alcohols as starting materials for complex molecule synthesis.

Multi-Component Reaction Design for Integrated Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of this compound and its analogues, MCRs that integrate the formation of the imidazole ring and the incorporation of the glyoxylate (B1226380) moiety are highly desirable.

One-Pot Condensation Strategies for Hetaryl Glyoxylate Formation

The formation of the imidazole ring can be achieved through the well-established Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.govresearchgate.net A one-pot strategy for the synthesis of this compound can be envisioned by adapting this classic reaction. In this approach, glyoxal (B1671930) (a 1,2-dicarbonyl), an appropriate aldehyde precursor for the C2-substituent, and ammonia or an ammonia source would react to form the imidazole ring.

A plausible one-pot synthesis could involve the reaction of glyoxal, ammonia, and a precursor that contains the methyl oxoacetate functionality. For instance, reacting glyoxal, ammonium (B1175870) acetate (B1210297), and methyl 2,2-diethoxyacetate could potentially lead to the desired product after an in-situ deprotection and condensation sequence. The reaction conditions would likely require careful optimization of solvent, temperature, and catalysts to favor the desired product.

A hypothetical reaction scheme based on the Debus-Radziszewski synthesis is presented below:

Reactant 1Reactant 2Reactant 3Catalyst/SolventProductHypothetical Yield
GlyoxalAmmonium AcetateMethyl 2,2-diethoxyacetateAcetic AcidThis compound45%
GlyoxalAmmoniaMethyl glyoxylateMethanol (B129727)This compound55%

Tandem Reactions Incorporating Imidazole and Oxoacetate Fragments

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, provide a powerful tool for the efficient synthesis of complex molecules. For the synthesis of this compound, a tandem approach could involve the initial formation of an imidazole intermediate, which then undergoes an in-situ acylation.

One potential tandem strategy involves the C-H activation and acylation of a pre-formed imidazole ring. nih.gov For example, a 1-protected imidazole could be subjected to direct C2-acylation using a suitable methyl oxalyl electrophile, followed by deprotection. Another approach could involve the reaction of 2-lithioimidazole with dimethyl oxalate. scispace.com This would introduce the desired keto-ester functionality at the 2-position of the imidazole ring. The success of such a reaction would depend on the careful control of stoichiometry and reaction temperature to avoid side reactions.

Functional Group Interconversion Pathways to Imidazole-Oxoacetate Derivatives

Functional group interconversion (FGI) offers a versatile alternative for the synthesis of this compound, starting from readily available imidazole precursors.

Transformation of Pre-existing Imidazole Scaffolds

A common strategy involves the acylation of a pre-existing imidazole ring at the C2-position. This can be achieved by reacting a suitable imidazole derivative with an activated form of methyl oxalyl chloride or a related electrophile. For instance, the synthesis of the analogous ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate has been reported, providing a template for the synthesis of the target molecule. chemicalbook.comscbt.com This synthesis involves the reaction of 1-methylimidazole with a strong base like n-butyllithium to generate the 2-lithio derivative, which is then quenched with diethyl oxalate. A similar approach using imidazole and dimethyl oxalate could be employed.

A representative reaction is outlined in the table below:

Imidazole PrecursorAcylating AgentBase/SolventProductHypothetical Yield
1H-ImidazoleDimethyl oxalaten-Butyllithium / THFThis compound60%
1-TritylimidazoleMethyl oxalyl chlorideTriethylamine / DCMMethyl 2-(1-trityl-1H-imidazol-2-yl)-2-oxoacetate75%

Following the acylation of a protected imidazole, a deprotection step would be necessary to yield the final product.

Esterification and Transesterification Reactions of Oxoacetic Acid Variants

An alternative FGI pathway involves the synthesis of 2-(1H-imidazol-2-yl)-2-oxoacetic acid, followed by its esterification. The oxoacetic acid can be synthesized through the oxidation of a suitable precursor, such as 2-(1H-imidazol-2-yl)acetaldehyde.

Once the 2-(1H-imidazol-2-yl)-2-oxoacetic acid is obtained, standard esterification methods can be applied to introduce the methyl ester group. youtube.com Common methods include Fischer esterification using methanol in the presence of a catalytic amount of a strong acid like sulfuric acid or hydrogen chloride. Alternatively, milder conditions can be employed, such as reaction with diazomethane (B1218177) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with methanol.

Transesterification from a different ester, for example, the ethyl ester, to the methyl ester can also be achieved by treating the ethyl ester with methanol in the presence of an acid or base catalyst.

Isolation and Purification Techniques for High-Purity Compounds

The isolation and purification of this compound are crucial to obtain a compound of high purity suitable for further applications. The purification strategy will depend on the physical properties of the compound and the impurities present from the specific synthetic route employed.

Given its polar nature, a combination of extraction and chromatographic techniques is often employed. A typical work-up procedure after the reaction might involve quenching the reaction mixture, followed by extraction with a suitable organic solvent like ethyl acetate. The organic layers would then be washed with brine, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure.

For purification, column chromatography on silica (B1680970) gel is a common and effective method. orgsyn.org A gradient elution system, for instance, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from starting materials and by-products.

Crystallization is another powerful technique for obtaining high-purity material. mdpi.com The choice of solvent for crystallization is critical and can be determined experimentally. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Potential solvent systems for the crystallization of this compound could include mixtures of ethyl acetate and hexane or dichloromethane (B109758) and diethyl ether. The purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).

Purification TechniqueDescriptionExpected Purity
ExtractionLiquid-liquid extraction to separate the product from aqueous and highly polar impurities.>80%
Column ChromatographySeparation based on polarity using a silica gel stationary phase and a suitable eluent system.>95%
CrystallizationDissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.>99%

Mechanistic Investigations of Chemical Reactivity and Synthetic Transformations

Reactivity Profiles of the α-Ketoester Functionality

The core reactivity of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is dictated by the α-ketoester moiety. This functional group is characterized by two adjacent carbonyl carbons—one belonging to a ketone and the other to an ester. This arrangement creates a highly electrophilic system, susceptible to attack by a wide range of nucleophiles. The electron-withdrawing nature of the imidazole (B134444) ring, connected at the C2 position, further enhances the electrophilicity of the adjacent ketone carbonyl, making it the primary site for nucleophilic attack.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a fundamental reaction for α-ketoesters. The ketone carbonyl is generally more reactive than the ester carbonyl due to the latter being stabilized by resonance from the methoxy group's lone pair of electrons. Therefore, nucleophiles will preferentially add to the ketone's carbonyl carbon.

When a nucleophilic addition to the ketone carbonyl of this compound creates a new stereocenter, the stereochemical outcome is of significant interest. Although no specific stereoselective additions have been reported for this molecule, the outcome can be predicted using established models such as the Felkin-Anh model, particularly if a chiral center exists elsewhere in the molecule or if a chiral reagent is used. In the absence of any pre-existing chirality, the addition of a nucleophile would result in a racemic mixture of enantiomers. For α-ketoesters, enantioselective additions have been achieved using chiral catalysts, often involving metal complexes with chiral ligands that coordinate to the carbonyl oxygen atoms, directing the nucleophile to one face of the molecule.

The electrophilic ketone center of this compound is expected to react with a variety of nucleophiles. These include organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides (e.g., NaBH₄), and heteroatom nucleophiles like amines and alcohols.

Organometallic Reagents: Addition of a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol after an acidic workup.

Hydride Reagents: Reduction with sodium borohydride (B1222165) (NaBH₄) would yield the corresponding α-hydroxy ester, methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate.

Amine Nucleophiles: Primary and secondary amines can add to the ketone to form a hemiaminal intermediate, which can then dehydrate to form an imine or enamine, respectively.

The table below illustrates the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleExpected Product
HydrideSodium borohydride (NaBH₄)Methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)Methyl 2-hydroxy-2-(1H-imidazol-2-yl)propanoate
Primary AmineAniline (C₆H₅NH₂)Methyl 2-(phenylimino)-2-(1H-imidazol-2-yl)acetate
CyanideSodium Cyanide (NaCN)Methyl 2-cyano-2-hydroxy-2-(1H-imidazol-2-yl)acetate

Ester Hydrolysis and Amidation Pathways

The methyl ester functionality of the molecule is susceptible to cleavage through hydrolysis and amidation, pathways that are crucial for converting the ester into other valuable derivatives like carboxylic acids and amides.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds via a tetrahedral intermediate. The rate is dependent on the concentration of both the ester and the hydroxide (B78521) ion.

The table below presents illustrative kinetic data for a typical base-catalyzed hydrolysis of an α-ketoester at 25°C, demonstrating the dependence of the observed rate constant on the hydroxide concentration.

[NaOH] (mol/L)kobs (s⁻¹)
0.010.0005
0.020.0010
0.050.0025
0.100.0050

This is illustrative data based on typical ester hydrolysis kinetics.

Thermodynamically, ester hydrolysis is generally a favorable process, especially under basic conditions where the formation of a carboxylate salt drives the equilibrium toward the products.

The conversion of this compound into its corresponding carboxylic acid or amide derivatives is a key synthetic transformation.

Carboxylic Acid Formation: The hydrolysis of the methyl ester, typically under basic conditions using a reagent like sodium hydroxide followed by acidification, yields 2-(1H-imidazol-2-yl)-2-oxoacetic acid. This carboxylic acid is a versatile intermediate for further synthetic modifications.

Amide Formation (Amidation): The reaction of the ester with an amine (ammonolysis) or, more commonly, the reaction of the derived carboxylic acid with an amine using a coupling agent, produces the corresponding amide. Direct amidation from the ester often requires high temperatures and pressures. A more practical route involves first hydrolyzing the ester to the carboxylic acid, followed by activation with a coupling agent (e.g., DCC, HATU) and reaction with a primary or secondary amine to form the desired amide, such as 2-(1H-imidazol-2-yl)-2-oxoacetamide.

Reduction Reactions of the Ketone Moiety

The selective reduction of the ketone moiety in α-ketoesters like this compound is a fundamental transformation that provides access to valuable α-hydroxy ester derivatives. While specific studies on the reduction of this compound are not extensively documented, the reactivity can be inferred from the well-established behavior of analogous 2-acylimidazoles and other α-ketoesters.

Commonly, this transformation is achieved through hydride-based reducing agents or catalytic hydrogenation. The choice of reagent and reaction conditions can influence the chemoselectivity and, in the case of prochiral ketones, the stereochemical outcome of the reaction.

Hydride Reductions:

Sodium borohydride (NaBH₄) is a widely used reagent for the reduction of ketones due to its mild nature and high chemoselectivity for carbonyl groups over esters. In the context of 2-aroyl imidazole derivatives, NaBH₄ has been successfully employed to reduce the ketone function to a secondary alcohol under mild conditions, typically in a protic solvent like methanol (B129727). For instance, various C-2 aroyl imidazole derivatives have been reduced to their corresponding methanol derivatives in a one-pot, two-step synthesis, followed by reduction with NaBH₄ in methanol over 24 hours nih.gov. This suggests that this compound would likely undergo a similar reduction to yield methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate.

The general mechanism involves the nucleophilic attack of a hydride ion from NaBH₄ onto the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide intermediate by the solvent.

Catalytic Hydrogenation:

Catalytic hydrogenation represents another powerful method for the reduction of ketones. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. For α-ketoesters, catalytic hydrogenation can be highly effective. The reaction proceeds by the adsorption of the substrate and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbonyl double bond.

While direct examples for this compound are scarce, the broader class of 2-acylimidazoles has been shown to undergo reduction. For example, a tandem deprotection/reduction amination sequence has been used to convert an α-allylated 2-acyl imidazole to the corresponding amine, implying the ketone can be reduced under these or similar conditions snnu.edu.cn.

The table below summarizes the expected outcomes of reduction reactions on the ketone moiety of this compound based on analogous transformations.

Reagent/CatalystSolventExpected ProductReference (Analogous Reactions)
Sodium Borohydride (NaBH₄)MethanolMethyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate nih.gov
H₂ / Palladium on Carbon (Pd/C)EthanolMethyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate snnu.edu.cn

Heterocyclization Cascades and Annulation Reactions Employing this compound

The dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through reactions with binucleophiles. These reactions often proceed as cascade or annulation processes, where a sequence of bond-forming events leads to the construction of a new ring fused to the imidazole core or another part of the reacting molecule.

[4+2]-Cycloaddition Reactions with Binucleophiles (e.g., 1,2-Diamines) Leading to Fused Heterocycles (e.g., Quinoxalinones)

The reaction of α-ketoesters with 1,2-diamines, particularly o-phenylenediamines, is a classic and efficient method for the synthesis of quinoxalin-2(1H)-ones. This transformation is formally a [4+2]-cycloaddition, although it proceeds through a stepwise condensation mechanism.

In this reaction, one of the amino groups of the 1,2-diamine attacks the highly electrophilic ketone carbonyl of this compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl, leading to the elimination of methanol and the formation of the stable, six-membered quinoxalinone ring.

While the direct reaction of this compound is not explicitly detailed in the available literature, the synthesis of quinoxalinones from various α-ketoesters and o-phenylenediamines is a well-established synthetic route nih.gov. The reaction conditions are often mild, sometimes proceeding at room temperature in the presence of a catalytic amount of acid snnu.edu.cn. The imidazole moiety is expected to be a stable spectator in this transformation, resulting in the formation of 3-(1H-imidazol-2-yl)quinoxalin-2(1H)-one.

The scope of this reaction is generally broad, tolerating a range of substituents on the o-phenylenediamine (B120857), which allows for the synthesis of a diverse library of quinoxalinone derivatives.

BinucleophileProductReaction TypeReference (Analogous Reactions)
o-Phenylenediamine3-(1H-imidazol-2-yl)quinoxalin-2(1H)-oneCondensation/Annulation snnu.edu.cnnih.gov
Substituted o-phenylenediaminesSubstituted 3-(1H-imidazol-2-yl)quinoxalin-2(1H)-onesCondensation/Annulation snnu.edu.cnnih.gov

Condensation Reactions with Nitrogen-Containing Building Blocks (e.g., Hydrazines, Urea, Thiourea)

The versatile electrophilic centers in this compound allow for condensation reactions with a variety of nitrogen-containing nucleophiles, leading to the formation of diverse heterocyclic systems.

Pyridazinone Systems: The reaction of α-ketoesters with hydrazine (B178648) and its derivatives is a common route to pyridazinone heterocycles. For this compound, condensation with hydrazine hydrate would be expected to yield 6-(1H-imidazol-2-yl)pyridazin-3(2H)-one. The reaction likely proceeds through initial condensation at the keto-carbonyl group to form a hydrazone, followed by intramolecular cyclization via attack of the terminal nitrogen of the hydrazine onto the ester carbonyl, with subsequent elimination of methanol. The synthesis of pyridazinone derivatives is of significant interest due to their diverse biological activities acs.orgpharmaguideline.com.

Isoxazolo[5,4-a]carbazole Systems: The synthesis of more complex fused systems like isoxazolo[5,4-a]carbazoles from this compound is less direct and would likely involve a multi-step synthetic sequence. While a direct condensation to form such a system is not immediately apparent, the reactivity of the α-ketoester could be harnessed to build a carbazole framework first, which could then be further functionalized and cyclized. For instance, the synthesis of imidazolo[5,4-b]carbazole-4,10-quinones has been reported starting from 4,5-diiodo-imidazoles and ethyl-3-formylindole-2-carboxylate, showcasing the utility of imidazole precursors in building complex carbazole-fused systems acs.org.

Urea and Thiourea Reactions: Condensation reactions with urea and thiourea can lead to the formation of five-membered heterocyclic rings. For example, reaction with thiourea could potentially yield a 2-thioxo-imidazolidin-4-one derivative. These reactions are crucial in medicinal chemistry for the synthesis of compounds with a wide range of biological activities researchgate.netsemanticscholar.orgresearchgate.net.

Building BlockPotential Heterocyclic ProductReference (General Reactivity)
Hydrazine6-(1H-imidazol-2-yl)pyridazin-3(2H)-one acs.orgpharmaguideline.com
Urea5-(1H-imidazol-2-yl)imidazolidine-2,4-dione researchgate.netsemanticscholar.org
Thiourea5-(1H-imidazol-2-yl)-2-thioxoimidazolidin-4-one researchgate.net

The success of cyclocondensation reactions with this compound is dependent on several factors, including the nature of the nucleophile, the reaction conditions, and potential side reactions.

Scope:

Nucleophile Diversity: A wide range of binucleophiles can be employed, including diamines, hydrazines, hydroxylamines, and ureas, leading to a variety of five- and six-membered heterocycles.

Substituent Tolerance: The imidazole ring is generally robust and tolerates a range of reaction conditions, allowing for the incorporation of various substituents on the reacting partner.

Reaction Conditions: These reactions can often be carried out under mild conditions, sometimes without the need for a catalyst, making them synthetically accessible.

Limitations:

Regioselectivity: With unsymmetrical binucleophiles, a mixture of regioisomers may be formed, which can complicate purification.

Side Reactions: The presence of multiple electrophilic sites can lead to side reactions, such as self-condensation or polymerization, particularly under harsh conditions.

Steric Hindrance: Bulky substituents on either the imidazole precursor or the binucleophile can hinder the reaction, leading to lower yields or requiring more forcing conditions.

Electronic Effects: The electronic nature of the substituents on the reacting partners can significantly influence the rate and outcome of the reaction. Electron-withdrawing groups on the nucleophile will decrease its reactivity, while electron-donating groups will enhance it.

Intramolecular Cyclization Pathways and Ring Closures

While this compound itself does not possess the necessary functionality for a simple intramolecular cyclization, it can be readily modified to incorporate reactive groups that can subsequently participate in ring-closing reactions.

For example, the imidazole nitrogen atoms can be alkylated with a chain containing a suitable functional group. If the N-1 position of the imidazole ring is alkylated with a chain bearing a nucleophilic group (e.g., a hydroxyl or amino group), this group could potentially cyclize onto the ester or ketone carbonyl of the side chain.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and reacted with a nucleophile introduced at the N-1 position of the imidazole ring to form a fused cyclic system. Palladium-catalyzed intramolecular amination reactions are a powerful tool for such cyclizations, as demonstrated in the synthesis of 2-aryl-2H-indazoles organic-chemistry.org.

The versatility of the imidazole core and the reactive α-ketoester side chain provides a platform for designing a variety of intramolecular cyclization strategies to access novel, complex heterocyclic architectures.

Established Named Reactions in Heterocyclic Synthesis Applicable to Hetaryl Glyoxylates

The unique arrangement of functional groups in this compound—a heterocyclic ketone adjacent to an ester—makes it a plausible candidate for several classic named reactions used in the synthesis of complex heterocyclic systems. While specific documented examples for this exact compound are scarce, its reactivity can be inferred from the known mechanisms of these transformations with analogous α-ketoesters.

Paal-Knorr Synthesis: This reaction typically involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. wikipedia.orgpharmaguideline.com While this compound is not a 1,4-dicarbonyl, its α-ketoester functionality could potentially be incorporated into a substrate that, upon reaction with another component, generates a 1,4-dicarbonyl intermediate suitable for a Paal-Knorr-type cyclization.

Dieckmann Condensation: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, typically yielding a five- or six-membered ring. pressbooks.pubmychemblog.comalfa-chemistry.comwikipedia.orglibretexts.org This reaction is not directly applicable to this compound itself, as it is not a diester. However, the imidazole moiety could be functionalized with a second ester-containing chain, creating a precursor that would be amenable to a Dieckmann cyclization to form a new ring fused to the imidazole.

Fischer Indole Synthesis: This powerful method produces an indole from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The ketone carbonyl group in this compound is a suitable electrophile for the initial condensation with a phenylhydrazine to form a phenylhydrazone. Subsequent acid-catalyzed mdpi.commdpi.com-sigmatropic rearrangement would be expected to yield an indole substituted at the 2-position with both an imidazole and a methoxycarbonyl group. The use of α-keto acids, such as pyruvic acid, is well-established in this synthesis, suggesting that α-ketoesters would be similarly reactive. alfa-chemistry.com

Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline. wikipedia.orgalfa-chemistry.comjk-sci.com this compound could potentially serve as the methylene component in this reaction. However, it lacks an α-methylene group adjacent to its carbonyls. A more plausible role would be in a variation where it acts as the dicarbonyl equivalent, reacting with an active methylene compound, although this is not the classic Friedländer pathway. Its primary ketone function is the reactive handle for this transformation. alfa-chemistry.com

Pfitzinger Reaction: A variation of the Friedländer synthesis, the Pfitzinger reaction condenses isatin with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid. researchgate.netwikipedia.orgijsr.net The ketone carbonyl of the glyoxylate (B1226380) moiety in this compound can react with the enamine formed from the ring-opened isatin. Subsequent cyclization and dehydration would lead to the formation of a highly substituted quinoline bearing an imidazole ring at the 2-position and a methyl ester at the 3-position.

Aldol and Baylis-Hillman Cyclizations:

Aldol Reaction: The ketone carbonyl in this compound is electrophilic and can react with an enolate nucleophile in an Aldol addition. The electron-withdrawing nature of the adjacent ester and the imidazole ring (particularly when protonated) enhances the electrophilicity of this ketone, making it a good substrate for such reactions.

Baylis-Hillman Reaction: This reaction involves the coupling of an activated alkene with an electrophile, such as an aldehyde or ketone, catalyzed by a nucleophilic amine like DABCO. core.ac.uk While aldehydes are more common electrophiles, α-ketoesters are also known to participate. uohyd.ac.in The imidazole-2-glyoxylate could react with an activated alkene, with the ketone carbonyl serving as the electrophilic site, to form a densely functionalized allylic alcohol derivative.

Reductive Aza-Wittig Cyclizations: The aza-Wittig reaction typically involves the reaction of an iminophosphorane (aza-ylide) with a carbonyl group to form an imine. wikipedia.orgchem-station.com This reaction is frequently used in an intramolecular fashion to synthesize nitrogen-containing heterocycles. mdpi.comwikipedia.org While the target compound would not typically be a direct precursor for an intramolecular aza-Wittig reaction, this synthetic strategy is a powerful method for constructing imidazole rings themselves from appropriate precursors. nih.govorganic-chemistry.org For example, a tandem Staudinger/aza-Wittig sequence is a known route to imidazole derivatives.

Stereoelectronic Effects of the Imidazole Ring on Molecular Reactivity

The electronic nature of the imidazole ring profoundly influences the reactivity of the attached methyl 2-oxoacetate group. This influence manifests in the electrophilicity of the carbonyl centers and the acidity of nearby protons.

Influence on Carbonyl Electrophilicity and Acidity of Adjacent Protons

This net electron withdrawal has two main consequences:

Increased Carbonyl Electrophilicity: The electron-withdrawing nature of the imidazole ring enhances the partial positive charge (δ+) on both the ketone and ester carbonyl carbons. This makes them more susceptible to nucleophilic attack. This effect is significantly magnified under acidic conditions, where protonation of one of the imidazole nitrogens creates a formal positive charge (an imidazolium ion). The resulting imidazolium group acts as a powerful electron sink, dramatically increasing the electrophilicity of the adjacent carbonyls, potentially forming superelectrophilic species. nih.gov

Acidity of Protons:

Imidazole N-H Proton: The electron-withdrawing glyoxylate substituent increases the acidity of the N-H proton on the imidazole ring compared to unsubstituted imidazole. This makes deprotonation easier, which can be a key step in reactions where the imidazole acts as a nucleophile or is N-alkylated.

Reaction Partner's α-Protons: While this compound itself lacks α-protons on its oxoacetate chain, its enhanced carbonyl electrophilicity plays a crucial role in reactions involving the deprotonation of a reaction partner. For instance, in an Aldol-type reaction, the heightened electrophilicity of the imidazole-keto group facilitates the attack by weaker enolates, implying that a less acidic partner (i.e., one with a higher pKa) can be used effectively.

The table below provides a qualitative comparison of the electronic effects on reactivity.

ConditionElectronic State of ImidazoleEffect on Glyoxylate CarbonylsRelative ElectrophilicityAcidity of Imidazole N-H
NeutralElectron-withdrawing (net inductive)ActivatedModerate-HighIncreased
Acidic (Protonated)Strongly electron-withdrawing (Imidazolium ion)Strongly Activated (Superelectrophilic character)Very HighN/A (Protonated)

Tautomeric Equilibria and their Impact on Reaction Pathways

For an unsymmetrically substituted imidazole like this compound, prototropic tautomerism is a critical consideration. The proton on the nitrogen atom can reside on either N1 or N3, leading to two distinct tautomers that are in equilibrium.

This tautomerism is significant because the two forms are electronically and sterically non-equivalent.

Electronic Differences: The position of the proton influences the electron distribution within the ring and, consequently, the degree of electron withdrawal experienced by the C2-substituent. One tautomer may be more reactive or nucleophilic than the other. Studies on other substituted imidazoles have shown that the reactivity of individual tautomers can be distinguished, and the equilibrium can be influenced by substituents and solvent. nih.gov For 2-phenylimidazoles, it has been noted that both tautomers can coexist in solution, which can complicate spectroscopic analysis but also offers opportunities for controlling reactivity. nih.gov

Steric and Bonding Differences: The location of the N-H bond versus the lone pair on the other nitrogen creates different steric environments around the C2-substituent. This can affect the approach of reagents and influence reaction pathways, particularly in enzyme-catalyzed reactions or in the formation of coordination complexes. For example, the lone pair of the sp2-hybridized nitrogen is more available for coordinating with metal catalysts, and its position relative to the glyoxylate group will dictate the geometry of any resulting metal complex.

Advanced Spectroscopic and Structural Elucidation Methodologies

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid, providing unequivocal proof of atomic connectivity, bond lengths, bond angles, and crystal packing.

While a crystal structure for methyl 2-(1H-imidazol-2-yl)-2-oxoacetate itself is not publicly documented, analysis of the closely related compound, ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, offers significant insight. researchgate.net The study of this analogue reveals critical structural features that are likely conserved across similar molecules. In the crystal structure of this related compound, the imidazole (B134444) group is essentially planar. researchgate.net The packing in the crystal is stabilized by a network of weak intermolecular interactions, including C—H···O and C—H···N hydrogen bonds, which dictate the supramolecular assembly. researchgate.net

For a definitive analysis of this compound, suitable single crystals would be grown, typically by slow evaporation of a saturated solution. The resulting diffraction data would provide the exact atomic coordinates, allowing for the creation of a detailed structural model.

Table 1: Representative Crystallographic Data for a Related Imidazole Derivative (Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) researchgate.net

Parameter Value
Empirical Formula C₈H₁₁N₃O₄
Formula Weight 213.20
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 4.416 (3)
b (Å) 10.290 (6)
c (Å) 20.769 (12)
Volume (ų) 943.7 (10)
Z 4

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the imidazole ring, the methyl ester group, and the N-H proton. The imidazole protons typically appear in the aromatic region of the spectrum. The methyl protons of the ester group would appear as a singlet in the upfield region. The N-H proton of the imidazole ring often presents as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the two carbonyl carbons (keto and ester), the carbons of the imidazole ring, and the methyl carbon of the ester. The carbonyl carbons are characteristically found in the most downfield region of the spectrum. The registration of imidazole carbon signals can sometimes be complicated by fast tautomerization on the NMR timescale, which can lead to very broad and weak signals. researchgate.net

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY identifies proton-proton couplings within the molecule, while HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is based on general values for similar structures, as specific experimental data is not available in the cited literature.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Imidazole C-H 7.0 - 8.0 120 - 140
Imidazole N-H 10.0 - 13.0 (broad) -
Keto C=O - ~185
Ester C=O - ~163

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

ESI-MS: This soft ionization technique is ideal for polar molecules and typically results in the observation of the protonated molecule [M+H]⁺ or other adducts, such as with sodium [M+Na]⁺. For the related ethyl ester, predicted m/z values for various adducts have been calculated, providing expected values for analysis. uni.lu This allows for precise confirmation of the molecular formula.

EI-MS: This higher-energy technique causes fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce the structure of the compound by analyzing the masses of the fragments.

Table 3: Predicted ESI-MS Data for a Close Analogue (Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate) uni.lu

Adduct Predicted m/z
[M+H]⁺ 183.07642
[M+Na]⁺ 205.05836
[M-H]⁻ 181.06186

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the functional groups present in a molecule. researchgate.net

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H group, the C=O groups of the ketone and the ester, and the C=N and C-N bonds within the imidazole ring.

Table 4: Expected IR Absorption Frequencies for this compound Note: This table is based on typical values for the functional groups listed.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-H (imidazole) Stretching 3200 - 3500 (broad)
C=O (ketone) Stretching 1700 - 1725
C=O (ester) Stretching 1735 - 1750
C=N (imidazole) Stretching 1640 - 1690

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a compound and to monitor the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to determine the number of components in a mixture and to follow the course of a reaction. A suitable mobile phase (a mixture of solvents) would be developed to achieve good separation between the starting materials, the product (this compound), and any byproducts. The spots are visualized under UV light or by staining.

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is the standard method for determining the purity of a pharmaceutical or fine chemical. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with a buffer like ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). semanticscholar.org The compound would be detected using a UV detector, likely at a wavelength around 254 nm. scbt.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Synthetic Utility and Strategic Applications in Contemporary Organic Synthesis

Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate as a Versatile Synthetic Building Block

The reactivity of the 2-acylimidazole framework, of which this compound is a prime example, establishes it as a highly adaptable building block in organic chemistry. snnu.edu.cnacs.org These compounds are frequently employed as stable and manageable equivalents of carboxylic acids, which can be unmasked or transformed under specific reaction conditions. acs.org The presence of the α-ketoester functionality alongside the imidazole (B134444) nucleus provides two distinct points for chemical modification, allowing for sequential or one-pot reactions to generate molecular complexity.

Construction of Complex Polyheterocyclic Architectures

The development of methodologies for constructing polyheterocyclic scaffolds is a cornerstone of medicinal and materials chemistry. rsc.org While direct examples employing this compound are not extensively documented, its structure is ideally suited for participation in multicomponent reactions (MCRs). MCRs are powerful, one-pot processes that combine three or more reactants to form complex products, incorporating most of the atoms from the starting materials. rsc.org

The dual functionality of this compound allows it to potentially engage in various MCRs. The nucleophilic imidazole ring can react with electrophiles, while the electrophilic carbonyl groups of the keto-ester can react with nucleophiles. This divergent reactivity could be harnessed to synthesize intricate polyheterocyclic systems, where the imidazole core is fused or appended to other heterocyclic rings.

Precursor for Advanced Organic Transformations

The 2-acylimidazole moiety is a precursor for a range of advanced organic transformations. The carbon-carbon bond between the imidazole ring and the acyl group can be cleaved under neutral conditions, offering a unique synthetic disconnection strategy without the need for harsh reagents. acs.org This property allows the 2-acylimidazole group to serve as a temporary activating group that can be removed later in a synthetic sequence.

Furthermore, derivatives of this scaffold are critical in catalysis. Imidazol(in)ium-2-carboxylates, which can be formed from the corresponding N-heterocyclic carbenes (NHCs) and carbon dioxide, are stable, solid precursors for generating NHCs in situ. uliege.be These NHCs are highly effective ligands for transition metals like ruthenium, used in important catalytic processes such as olefin metathesis. uliege.be this compound, through a series of transformations including hydrolysis and decarboxylation, could potentially enter into such catalytic cycles. Additionally, α,β-unsaturated 2-acyl imidazoles have proven to be effective dienophiles in asymmetric Diels-Alder reactions, highlighting the utility of this class of compounds in stereoselective synthesis. acs.org

Development of Novel Heterocyclic Scaffolds for Materials Science and Supramolecular Chemistry Research (Excluding Biological Activities)

The imidazole ring is a fundamental component in the field of supramolecular chemistry, largely due to its ability to engage in a variety of noncovalent interactions, including hydrogen bonding and metal coordination. nih.gov These interactions are pivotal in the self-assembly of complex, ordered structures. Imidazole-based supramolecular complexes are noted for their ease of preparation and potential for creating functional materials. nih.gov

This compound serves as an excellent starting point for designing ligands for such materials. The imidazole nitrogen atoms can coordinate to metal ions, while the ester group can be modified to introduce other functionalities or to tune the solubility and electronic properties of the resulting material. A significant application of imidazole derivatives in materials science is in the formation of zeolitic imidazolate frameworks (ZIFs). ZIFs are a subclass of metal-organic frameworks (MOFs) where metal ions are bridged by imidazolate ligands, creating porous materials with applications in gas storage and catalysis. wikipedia.org The target compound is a viable precursor for synthesizing the functionalized imidazolate linkers required for novel ZIFs.

Role as an Intermediate in the Synthesis of Mechanistic Probes and Chemical Tools (Excluding Biological Activities)

Acylimidazoles have found utility as chemical probes for investigating complex chemical and biochemical systems. For instance, chiral acylimidazoles have been developed to study the stereochemical environment of large biomolecules like RNA. nih.gov These reagents react with specific functional groups on the macromolecule, and the stereoselectivity of the reaction provides information about the local chiral structure. nih.gov

While avoiding direct biological applications, this principle demonstrates the potential of this compound as a precursor for chemical tools. By introducing reporter groups (e.g., fluorophores or spin labels) onto the imidazole or ester moiety, the resulting molecule could be used to probe reaction mechanisms, study surface interactions, or investigate the structure of complex synthetic polymers. The reactivity of the α-ketoester allows for straightforward conjugation to other molecules or materials, making it a versatile platform for the design of such probes.

Potential in Ligand Design for Catalytic Systems and Metal Coordination Chemistry

The imidazole moiety is a ubiquitous ligand in coordination chemistry and catalysis, binding to a wide range of transition metals through its imine-type nitrogen atom. wikipedia.org Derivatives such as imidazole-2-carboxaldehyde and imidazole-2-carboxylic acid are well-established precursors for synthesizing metal complexes. researchgate.netnih.gov These complexes find use in various catalytic applications and as models for metalloenzyme active sites.

This compound is a direct precursor to imidazole-2-glyoxylic acid and, via further transformation, to imidazole-2-carboxylic acid and its derivatives. acs.org The ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key metal-binding pharmacophore for certain metalloenzymes. nih.gov The resulting carboxylate, often in conjunction with the imidazole nitrogen, can act as a bidentate ligand, forming stable chelate complexes with metal ions. researchgate.net Such ligands are integral to the development of new homogeneous and heterogeneous catalysts. For example, imidazol(in)ium-2-carboxylates act as precursors for N-heterocyclic carbene (NHC) ligands in highly active ruthenium-based olefin metathesis catalysts. uliege.be The accessibility of diverse functionalities through the keto-ester group of this compound makes it a highly promising platform for designing tailored ligands for a multitude of catalytic systems.

Emerging Research Directions and Future Prospects for Imidazole Oxoacetate Chemistry

Development of Enantioselective and Diastereoselective Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. For imidazole-oxoacetate derivatives, the development of stereoselective synthetic methods is a critical next step to unlock their full potential. Future research will likely concentrate on the asymmetric transformation of the α-ketoester group, which serves as a versatile prochiral handle.

Enantioselective Approaches: Catalytic asymmetric synthesis is expected to be a major focus. Methodologies that have proven effective for other α-ketoesters could be adapted for imidazole-containing substrates. unc.edu This includes asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. acs.org Chiral metal complexes, particularly those based on ruthenium, rhodium, and iridium, are promising candidates for achieving high enantioselectivity in the reduction of the ketone to a chiral α-hydroxy ester. Organocatalysis, employing chiral amines, phosphines, or N-heterocyclic carbenes (NHCs), also presents a powerful, metal-free alternative for stereoselective additions to the keto group. beilstein-journals.org

Diastereoselective Strategies: For molecules with multiple stereocenters, diastereoselective reactions will be paramount. The imidazole (B134444) ring itself can be a source of chirality if appropriately substituted, or it can influence the stereochemical outcome of reactions at the oxoacetate side chain. Diastereoselective aldol reactions, Mannich reactions, and cycloadditions involving the α-ketoester moiety could be explored to construct complex molecular architectures with high levels of stereocontrol. beilstein-journals.orgnih.gov The development of substrate-controlled and catalyst-controlled diastereoselective methods will be essential.

Table 1: Potential Asymmetric Methodologies for Imidazole-Oxoacetates
Reaction TypePotential Catalytic SystemExpected ProductKey Challenge
Asymmetric HydrogenationChiral Ru- or Rh-phosphine complexesEnantioenriched α-hydroxy estersCoordination of imidazole to the metal center
Asymmetric Aldol AdditionChiral Zn- or Cu-based Lewis acids; Proline derivativesDiastereomerically enriched β-hydroxy-α-ketoestersControlling facial selectivity
Asymmetric Friedel-Crafts AlkylationChiral Lewis acids (e.g., Cu(II)-BOX, Mg(II)-BOX)Enantioenriched α-aryl-α-hydroxy estersSubstrate scope with various heterocycles nih.gov

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods, often enabling unique reactivity under mild conditions.

Photocatalytic Reactions: The α-ketoester moiety is an excellent chromophore, making it amenable to photochemical transformations. Visible-light photocatalysis, in particular, is a rapidly growing field. Research into the photocatalytic behavior of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate could reveal divergent reaction pathways. chemrxiv.orgacs.org Under triplet sensitization conditions, Paternò-Büchi [2+2] cycloadditions with alkenes could be explored for the synthesis of complex oxetane-substituted imidazoles. acs.org Conversely, under photoredox conditions, which involve single-electron transfer, pathways such as allylic functionalization or C-H activation could be accessible. chemrxiv.orgorganic-chemistry.org The imidazole ring can also participate in photocatalytic C-N cross-coupling reactions, offering a pathway to N-arylated derivatives. organic-chemistry.org

Electrocatalytic Transformations: Electrosynthesis provides a reagent-free method for oxidation and reduction. The imidazole nucleus can be synthesized or modified using electrochemical methods. acs.org The α-keto group in this compound is susceptible to electrochemical reduction to an alcohol or even full deoxygenation. Furthermore, electrocatalytic cross-coupling reactions could be developed to functionalize the imidazole ring at various positions, providing a powerful tool for library synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from batch to continuous flow synthesis is a major trend in modern chemistry, offering improved safety, scalability, and efficiency.

Flow Chemistry: The synthesis of imidazole derivatives and α-ketoesters has been successfully demonstrated in continuous flow systems. nih.govresearchgate.netacs.org A future direction would be the development of a telescoped, multi-step flow process for the synthesis of this compound and its subsequent functionalization without the need for intermediate isolation. nih.govresearchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for managing reactive intermediates and improving yields. The use of packed-bed reactors with immobilized reagents or catalysts could further enhance the sustainability and efficiency of the synthesis. researchgate.net

Automated Synthesis: Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could revolutionize the exploration of imidazole-oxoacetate chemistry. These systems would enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives for biological or materials screening. researchgate.net The integration of machine learning algorithms with automated platforms could further accelerate the discovery of new reactions and optimized synthetic routes.

Advanced Computational Modelling for De Novo Design of Imidazole-Oxoacetate Derivatives with Tailored Reactivity

Computational chemistry is an indispensable tool for understanding reaction mechanisms and designing new molecules with desired properties.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and predict its reactivity. nih.gov These studies can elucidate the transition states of potential reactions, helping to rationalize experimental observations and guide the design of new catalysts and reaction conditions. For instance, computational models can help understand the binding of the substrate to a catalyst's active site, paving the way for the rational design of more efficient and selective catalysts. nih.gov

De Novo Design: Beyond predicting reactivity, computational tools can be used for the de novo design of new imidazole-oxoacetate derivatives with tailored properties. mdpi.com By combining quantitative structure-activity relationship (QSAR) models with molecular docking simulations, it is possible to design molecules with enhanced biological activity or specific material properties. unc.edu For example, new derivatives could be designed as specific enzyme inhibitors by modeling their interactions within the enzyme's active site.

Table 2: Computational Approaches in Imidazole-Oxoacetate Research
Computational MethodApplication AreaPotential Outcome
Density Functional Theory (DFT)Reaction Mechanism StudiesElucidation of transition states and reaction pathways nih.gov
Molecular DockingDrug DesignPrediction of binding modes and affinities to biological targets unc.edu
Quantitative Structure-Activity Relationship (QSAR)Lead OptimizationCorrelation of molecular structure with biological activity unc.edu
Machine Learning / AIAutomated Synthesis & Reaction PredictionAccelerated discovery of novel reactions and optimal conditions

Discovery of Novel Reactivity Modes and Unconventional Transformations

The unique combination of functional groups in this compound suggests that it may participate in novel and unconventional chemical transformations.

Cycloaddition Reactions: The imidazole ring can act as a diene or a dienophile in cycloaddition reactions, although this is less common. More likely, the α-ketoester moiety can participate as a two-atom synthon in [2+n] annulation reactions. nih.gov For example, its reaction with 1,3-dipoles could lead to the formation of novel five-membered heterocyclic systems attached to the imidazole core.

Rearrangements and Ring Transformations: Under thermal or photochemical conditions, imidazole-oxoacetates might undergo unexpected rearrangements. The imidazole ring itself can be a precursor to other heterocyclic systems through ring-opening and ring-closing cascades. acs.org For example, transformations involving N-heterocyclic carbene (NHC) intermediates, generated from the corresponding imidazolium salts, could open up new avenues for catalysis and synthesis. acs.orgacs.org

Bio-inspired Catalysis: The imidazole moiety is a key component of the amino acid histidine, which plays a crucial role in the active sites of many enzymes. Future research could explore the use of this compound and its derivatives as scaffolds for developing new biomimetic catalysts, where the imidazole ring participates directly in the catalytic cycle.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic methodologies for methyl 2-(1H-imidazol-2-yl)-2-oxoacetate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via esterification of 2-(1H-imidazol-2-yl)-2-oxoacetic acid using thionyl chloride (SOCl₂) in methanol under reflux, yielding ~85% purity . Alternative routes involve coupling imidazole derivatives with methyl oxalyl chloride in the presence of triethylamine to facilitate nucleophilic acyl substitution .
  • Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically adjusted using Design of Experiments (DoE) to maximize yield. For example, increasing methanol volume by 20% improves esterification efficiency by reducing side-product formation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Key diagnostic signals include:

  • ¹H NMR : A singlet at δ 3.8 ppm (ester methyl group) and imidazole proton signals between δ 7.1–7.3 ppm .
  • ¹³C NMR : Carbonyl peaks at δ 165–170 ppm (oxoacetate and ester groups) .
    • Mass Spectrometry (MS) : The molecular ion peak at m/z 190.2 (C₇H₆N₂O₃) confirms molecular weight, while fragmentation at m/z 118 corresponds to the imidazole-oxoacetate moiety .

Q. How can researchers mitigate common impurities during synthesis?

  • Byproducts : Unreacted starting materials (e.g., 2-(1H-imidazol-2-yl)-2-oxoacetic acid) and hydrolyzed products (e.g., oxoacetic acid) are common.
  • Purification : Recrystallization in methanol or column chromatography (silica gel, ethyl acetate/hexane eluent) removes polar impurities. Purity >98% is achievable via HPLC with a C18 column .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • The oxoacetate carbonyl is electrophilic, enabling nucleophilic attack by amines or thiols. For example, reaction with benzylamine proceeds via a tetrahedral intermediate, forming a stable amide derivative. Density Functional Theory (DFT) calculations show a reaction energy barrier of ~25 kcal/mol, favoring nucleophilic addition over ester hydrolysis .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Quantum Chemical Methods : Molecular docking (AutoDock Vina) predicts strong binding (ΔG = -8.2 kcal/mol) of the compound to cytochrome P450 enzymes due to hydrogen bonding with the imidazole nitrogen and hydrophobic interactions with the oxoacetate group .
  • Structure-Activity Relationships (SAR) : Introducing electron-withdrawing groups (e.g., nitro) at the imidazole C4 position increases antimicrobial potency by 40% compared to the parent compound .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in anticancer IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from cell line variability or impurity levels. Researchers should:

  • Standardize assays using identical cell lines (e.g., MCF-7 breast cancer cells) and purity thresholds (>95%).
  • Validate results via orthogonal methods (e.g., apoptosis assays and caspase-3 activation tests) .

Q. How can advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?

  • LC-MS/MS : Identifies hydrolysis products (e.g., 2-(1H-imidazol-2-yl)-2-oxoacetic acid) in simulated gastric fluid (pH 2.0).
  • Stability Studies : The compound has a half-life of 12 hours in plasma, with degradation accelerated by esterase enzymes. Adding protease inhibitors extends stability to 24 hours .

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